![molecular formula K3[Fe(C2O4)3]<br>C6H4FeKO12+2 B083303 Tripotassium trioxalatoferrate CAS No. 14883-34-2](/img/structure/B83303.png)
Tripotassium trioxalatoferrate
Overview
Description
Chemical Formula and Structure:
Tripotassium trioxalatoferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination compound comprising a central Fe³⁺ ion octahedrally coordinated to three bidentate oxalate ligands (C₂O₄²⁻) . The octahedral geometry is stabilized by six oxygen atoms from the oxalate groups, with three potassium counterions and three water molecules of crystallization completing the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripotassium trioxalatoferrate can be synthesized through several methods. One common method involves the reaction between iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction proceeds as follows :
[ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
The mixture is digested on a steam bath for several hours, allowing the oxalate ions to replace the sulfate ions, forming barium sulfate as a byproduct, which is then filtered out. The pure this compound can be crystallized from the solution .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ammonium ferrous sulfate, hydrogen peroxide, and ammonia. . The reaction conditions are optimized to improve the purity and yield of the final product.
Chemical Reactions Analysis
Photoreduction Reactions
The compound is highly photosensitive, undergoing intramolecular redox reactions upon exposure to light (λ < 450 nm). This property forms the basis for its use in chemical actinometry.
Reaction Mechanism :
Key Observations :
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Quantum Yield : Varies with wavelength (e.g., Φ = 1.25 at 405 nm) .
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Environmental Influence : Reaction rate increases in acidic conditions and under UV light .
Parameter | Value/Description | Source |
---|---|---|
Wavelength Range | 250–500 nm | |
Primary Products | Fe(II) species, CO₂, oxalate radicals | |
Applications | Actinometry, photochemical studies |
Thermal Decomposition
Heating above 100°C induces ligand dissociation and redox changes:
Staged Decomposition :
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Loss of Hydration Water (100–150°C):
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Oxalate Ligand Degradation (>200°C):
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Final Products : Fe₃O₄, K₂CO₃, and carbonaceous residues at >400°C .
Thermogravimetric Analysis (TGA) Data :
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Mass Loss Steps : 12% (hydration water), 58% (oxalate decomposition) .
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Exothermic Peaks : Observed at 220°C (DSC) due to Fe(II) oxidation .
Ligand Substitution Reactions
The oxalate ligands exhibit lability, enabling substitution with stronger field ligands:
Example Reaction with Ammonia :
Factors Influencing Substitution :
New Ligand | Conditions | Product Stability |
---|---|---|
Ethylenediamine | Aqueous, pH 8–10 | High-spin complex |
Cyanide | Boiling, excess KCN | Low-spin Fe(CN)₆³⁻ |
Thiocyanate | Room temperature | Partial substitution |
Redox Reactions with External Agents
The Fe(III) center participates in electron-transfer reactions:
Reduction by Ascorbic Acid :
Oxidation by Hydrogen Peroxide :
Kinetic Data :
Acid-Base Reactivity
Protonation of oxalate ligands occurs in strong acids:
Reaction with HCl :
pH-Dependent Speciation :
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pH > 4 : Stable [Fe(C₂O₄)₃]³⁻.
Interaction with Metal Ions
The compound acts as a ligand donor in metal-exchange reactions:
Example with Cu²⁺ :
Applications :
Scientific Research Applications
Scientific Research Applications
Tripotassium trioxalatoferrate has diverse applications in scientific research:
Photochemical Studies
- Chemical Actinometry : Utilized as a primary actinometer for measuring light intensity in photochemical experiments. Its sensitivity to light allows for precise measurements of photoreduction processes where iron(III) is reduced to iron(II) upon light exposure.
- Photodynamic Therapy : The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy in cancer treatment. Studies have shown that it induces apoptosis in cancer cells when exposed to light.
Analytical Chemistry
- Employed in spectrophotometric assays for determining iron levels in biological samples, leveraging its colorimetric properties .
- Acts as a selective reductant in organic synthesis, facilitating controlled reduction processes without affecting other functional groups.
Biological Applications
- Iron Metabolism Studies : Used to investigate iron transport mechanisms within human cells, providing insights into metabolic pathways affected by varying concentrations of the compound.
- Antimicrobial Properties : Exhibits antimicrobial effects against various bacterial strains by disrupting cell membranes, leading to cell lysis.
Industrial Applications
- Serves as a precursor for the synthesis of nanocrystalline metallic oxides and other coordination compounds, enhancing material properties for industrial applications.
Case Study 1: Photodynamic Efficacy
A laboratory study evaluated the efficacy of this compound in inducing cell death in various cancer cell lines upon light exposure. Results indicated a dose-dependent response, where higher concentrations led to increased rates of apoptosis compared to controls. This highlights its potential as an effective agent in photodynamic therapy.
Case Study 2: Iron Transport Mechanisms
Research focused on using potassium ferrioxalate as a model to study iron transport mechanisms in human cells. The findings revealed significant alterations in iron uptake rates when exposed to different concentrations of the compound, emphasizing its utility in understanding metabolic processes related to iron homeostasis .
Mechanism of Action
The mechanism of action of tripotassium trioxalatoferrate involves its ability to undergo redox reactions and photochemical decomposition. The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, can absorb light, leading to an intramolecular redox reaction where iron(III) is reduced to iron(II) and oxalate is oxidized to carbon dioxide . This process is facilitated by the coordination of oxalate ligands to the iron center, which stabilizes the complex and allows for efficient electron transfer .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Color : Bright green crystals (anhydrous form) or lime-green (trihydrate) .
- Molecular Weight : 440.22 g/mol (anhydrous); 491.26 g/mol (trihydrate) .
- Stability : Hygroscopic; decomposes under γ-radiation or heat, forming Fe²⁺ intermediates .
Synthesis :
The compound is synthesized via a two-step redox process:
Formation of ferrous oxalate : FeSO₄ reacts with oxalic acid to yield FeC₂O₄·2H₂O .
Oxidation to Fe³⁺ : Hydrogen peroxide oxidizes Fe²⁺ to Fe³⁺ in the presence of potassium oxalate, forming K₃[Fe(C₂O₄)₃]·3H₂O .
Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃])
- Formula : Na₃[Fe(C₂O₄)₃]·nH₂O.
- Structure : Similar octahedral Fe³⁺-oxalate core but with Na⁺ counterions .
- Solubility : Higher water solubility than potassium analog due to smaller Na⁺ ionic radius .
- Applications: Less commonly used in actinometry; preferred in niche redox reactions.
Potassium Tris(oxalato)chromate(III) (K₃[Cr(C₂O₄)₃])
- Formula : K₃[Cr(C₂O₄)₃]·3H₂O.
- Metal Ion : Cr³⁺ instead of Fe³⁺.
- Color : Violet crystals, distinct from green Fe³⁺ analogs .
- Stability : More thermally stable than Fe³⁺ complexes due to Cr³⁺’s lower redox activity .
- Applications : Used in dyeing processes and as a catalyst in organic synthesis.
Potassium Tris(oxalato)manganate(III) (K₃[Mn(C₂O₄)₃])
- Formula : K₃[Mn(C₂O₄)₃]·3H₂O.
- Metal Ion : Mn³⁺, which is prone to disproportionation in acidic conditions.
- Magnetic Properties : High-spin Mn³⁺ (d⁴) exhibits stronger paramagnetism than Fe³⁺ (d⁵) .
- Crystal Structure : Distorted octahedral geometry due to Jahn-Teller effects .
Sodium-Doped Potassium Trioxalatoferrate (K₂.₉Na₀.₁[Fe(C₂O₄)₃]·3H₂O)
- Formula : K₂.₉Na₀.₁[Fe(C₂O₄)₃]·3H₂O.
- Structure : Partial substitution of K⁺ with Na⁺ alters crystal packing without disrupting the Fe-oxalate core .
- Properties : Enhanced solubility compared to pure K⁺ analog but lower than pure Na⁺ salt .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Stability Under Radiation : γ-Radiolysis of K₃[Fe(C₂O₄)₃]·3H₂O produces Fe²⁺ intermediates, which revert partially upon thermal annealing .
- Cation Effects : Sodium doping in K₃[Fe(C₂O₄)₃]·3H₂O modifies crystal lattice parameters but retains photoreduction activity .
- Educational Relevance : Over 75% of AP Chemistry curricula include K₃[Fe(C₂O₄)₃]·3H₂O synthesis to demonstrate ligand field theory .
Biological Activity
Tripotassium trioxalatoferrate, commonly referred to as potassium ferrioxalate, is a coordination compound with significant biological and chemical properties. Its formula is , and it is primarily known for its applications in photochemistry, biology, and medicine. This article delves into the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula :
- Molecular Weight : 491.26 g/mol (hydrated form)
- Appearance : Emerald green crystalline solid
- Solubility : Slightly soluble in water; decomposes under light exposure
This compound exhibits several biological activities primarily due to its ability to interact with metal ions and generate reactive oxygen species (ROS). The following are key mechanisms through which it operates:
- Iron Chelation : The oxalate ligands in the compound can chelate iron ions, influencing iron metabolism and transport in biological systems. This property is particularly relevant in studies related to anemia and iron deficiency .
- Photochemical Reactions : The compound is photosensitive, undergoing photoreduction where Fe(III) is reduced to Fe(II) upon exposure to light. This process generates ROS, which can affect cellular processes by inducing oxidative stress .
- Enzyme Modulation : this compound can inhibit or activate various enzymes by binding to their active sites or altering their conformation. This modulation can impact metabolic pathways involving iron and other related biomolecules .
1. Iron Metabolism Studies
Research indicates that this compound plays a crucial role in understanding iron metabolism. It is used in experimental setups to study how iron transport occurs within cells and its implications for diseases such as hemochromatosis and anemia .
2. Photodynamic Therapy
Due to its ability to generate ROS upon light activation, this compound has potential applications in photodynamic therapy (PDT) for cancer treatment. The generated ROS can induce apoptosis in cancer cells when targeted appropriately .
Case Studies
- Study on Iron Transport : A research investigation focused on the use of potassium ferrioxalate as a model for studying iron transport mechanisms in human cells. Results indicated significant alterations in iron uptake rates when exposed to varying concentrations of the compound, highlighting its utility in metabolic studies .
- Photodynamic Efficacy : In a controlled laboratory setting, researchers evaluated the efficacy of this compound in inducing cell death in cancerous cell lines upon light exposure. The findings demonstrated a dose-dependent response where higher concentrations led to increased rates of apoptosis compared to controls.
Comparative Analysis with Similar Compounds
Compound Name | Formula | Key Features |
---|---|---|
This compound | Photosensitive; involved in iron metabolism | |
Potassium Tris(oxalato)cobaltate | Similar structure; distinct photophysical properties | |
Potassium Tris(oxalato)chromate | Different metal center; varied reactivity |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for potassium trioxalatoferrate(III) trihydrate?
The synthesis typically involves reacting ferric chloride (FeCl₃) with oxalic acid (H₂C₂O₄) and potassium hydroxide (KOH) in aqueous solution. The reaction proceeds as: FeCl₃ + 3H₂C₂O₄ + 3KOH → K₃[Fe(C₂O₄)₃] + 3KCl + 6H₂O . Alternative methods use Mohr’s salt ((NH₄)₂Fe(SO₄)₂·6H₂O), sulfuric acid, and ferrous oxalate, followed by oxidation with hydrogen peroxide (H₂O₂) . Crystallization techniques vary, with some protocols favoring a 24-hour resting period for crystal growth, while others use ice baths for faster but potentially lower-quality crystals .
Q. Which spectroscopic and analytical techniques are commonly employed to characterize potassium trioxalatoferrate(III) trihydrate?
- UV-Vis Spectroscopy : Absorbance measurements at 250 nm, 300 nm, and 400 nm are used to confirm the compound’s identity via wavelength ratios .
- Titrimetric Analysis : Potassium permanganate (KMnO₄) titration quantifies oxalate content, while gravimetric methods determine iron content .
- Infrared (IR) Spectroscopy : Identifies coordination of oxalate ligands to the Fe³⁺ center, particularly C=O and Fe-O stretching vibrations .
Q. What is the coordination geometry of iron in potassium trioxalatoferrate(III), and how is it determined experimentally?
Iron(III) adopts an octahedral geometry, coordinated by three bidentate oxalate ligands. This is confirmed via magnetic susceptibility measurements (low-spin d⁵ Fe³⁺) and IR spectroscopy, which detects ligand-to-metal charge transfer bands .
Advanced Research Questions
Q. How do variations in synthesis conditions (e.g., temperature control, reactant ratios) influence the crystal quality and yield of potassium trioxalatoferrate(III) trihydrate?
- Temperature : Rapid cooling (ice baths) produces smaller, less pure crystals due to kinetic trapping of impurities, while slow crystallization (24-hour rest) yields larger, higher-purity crystals .
- Reactant Ratios : Excess oxalic acid improves ligand availability, reducing uncoordinated Fe³⁺ impurities. Deviations from stoichiometric ratios lower yields (<70%) .
- Oxidation Control : Incomplete oxidation of Fe²⁺ to Fe³⁺ (e.g., insufficient H₂O₂) results in mixed-valence byproducts, detectable via colorimetric assays .
Q. What methodological approaches resolve discrepancies between experimental and theoretical values in compositional analysis (e.g., Fe and oxalate content)?
- Oxalate Analysis : Discrepancies (e.g., 58% experimental vs. 56% theoretical oxalate) may arise from incomplete precipitation or side reactions. Redundant titrations with KMnO₄ under acidic conditions improve accuracy .
- Iron Content : Overestimates (e.g., 11.5% experimental vs. 11.9% theoretical Fe) can occur due to residual FeCl₃. Washing crystals with ethanol minimizes salt impurities .
- Cross-Validation : Combining UV-Vis, IR, and elemental analysis ensures consistency across datasets .
Q. How does potassium trioxalatoferrate(III) serve as a chemical actinometer in photoreaction quantum yield studies, and what are its limitations compared to other actinometers?
The compound acts as a UV-sensitive actinometer via the photoreduction of Fe³⁺ to Fe²⁺, quantified using ferrozine assays. Its advantages include a broad absorption range (250–500 nm) and linear response under controlled pH. Limitations include sensitivity to dissolved oxygen (causing re-oxidation of Fe²⁺) and interference from organic solvents. Comparatively, ferrioxalate actinometers exhibit higher precision but require stringent light calibration .
Q. Methodological Considerations
- Synthesis Optimization : Balance reaction time and purity by adjusting crystallization methods (e.g., ice bath for speed vs. prolonged rest for quality) .
- Analytical Troubleshooting : Use parallel techniques (e.g., UV-Vis + titration) to validate compositional data .
- Advanced Applications : Pre-degas solutions with nitrogen to mitigate oxygen interference in photoreaction studies .
Properties
IUPAC Name |
potassium;2-hydroxy-2-oxoacetate;iron(3+);oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.K/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUWRBJHJVUDC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FeKO12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14883-34-2 | |
Record name | Potassium ferrioxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Potassium ferrioxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tripotassium trioxalatoferrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.398 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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